molecular formula C20H12ClN3O3S B4955980 N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-chloro-4-nitrobenzamide

N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-chloro-4-nitrobenzamide

Cat. No.: B4955980
M. Wt: 409.8 g/mol
InChI Key: KCBHYIYMMOFBLY-UHFFFAOYSA-N
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Description

N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-chloro-4-nitrobenzamide, commonly known as BTA-1, is a chemical compound that has been extensively studied for its potential use in scientific research. BTA-1 belongs to the class of benzothiazole derivatives, which are widely used in medicinal chemistry due to their diverse biological activities.

Mechanism of Action

BTA-1 exerts its biological activities through the inhibition of the enzyme cyclooxygenase-2 (COX-2). COX-2 is an enzyme that is involved in the production of prostaglandins, which are important mediators of inflammation. By inhibiting COX-2, BTA-1 reduces the production of prostaglandins, thereby exerting its anti-inflammatory activity. BTA-1 has also been shown to inhibit the activity of the enzyme monoamine oxidase B (MAO-B), which is involved in the metabolism of dopamine. By inhibiting MAO-B, BTA-1 increases the levels of dopamine in the brain, which may contribute to its neuroprotective activity.
Biochemical and Physiological Effects:
BTA-1 has been shown to exhibit a range of biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). BTA-1 has also been shown to reduce the production of reactive oxygen species (ROS), which are important mediators of oxidative stress. In addition, BTA-1 has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is a protein that is involved in the growth and survival of neurons.

Advantages and Limitations for Lab Experiments

One of the main advantages of using BTA-1 in lab experiments is its well-established mechanism of action. BTA-1 has been extensively studied, and its mechanism of action has been well-characterized. In addition, BTA-1 is readily available and relatively inexpensive, which makes it an attractive compound for use in lab experiments. However, one of the limitations of using BTA-1 in lab experiments is its low solubility in water. This can make it difficult to prepare solutions of BTA-1 for use in experiments.

Future Directions

There are several future directions for the study of BTA-1. One potential direction is the development of more potent and selective COX-2 inhibitors based on the structure of BTA-1. Another potential direction is the study of the neuroprotective effects of BTA-1 in animal models of neurodegenerative diseases. Finally, the study of the pharmacokinetics and pharmacodynamics of BTA-1 in humans is an important area of future research.

Synthesis Methods

The synthesis of BTA-1 involves the reaction of 2-chloro-4-nitrobenzoyl chloride with 3-amino-1,2-benzothiazole in the presence of a base. The resulting product is then further purified by recrystallization. The yield of BTA-1 obtained through this method is approximately 50%.

Scientific Research Applications

BTA-1 has been extensively studied for its potential use in scientific research. It has been shown to exhibit anti-inflammatory, anti-tumor, and neuroprotective activities. BTA-1 has also been studied for its potential use in the treatment of Alzheimer's disease and Parkinson's disease.

Properties

IUPAC Name

N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-chloro-4-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H12ClN3O3S/c21-16-11-14(24(26)27)8-9-15(16)19(25)22-13-5-3-4-12(10-13)20-23-17-6-1-2-7-18(17)28-20/h1-11H,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCBHYIYMMOFBLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)C3=CC(=CC=C3)NC(=O)C4=C(C=C(C=C4)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H12ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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